Propargyltetrazole

Description

Structure

3D Structure

Properties

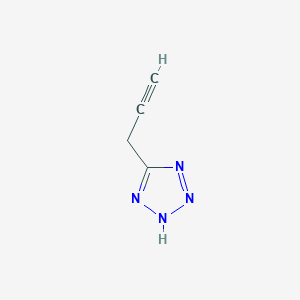

Molecular Formula |

C4H4N4 |

|---|---|

Molecular Weight |

108.10 g/mol |

IUPAC Name |

5-prop-2-ynyl-2H-tetrazole |

InChI |

InChI=1S/C4H4N4/c1-2-3-4-5-7-8-6-4/h1H,3H2,(H,5,6,7,8) |

InChI Key |

RQMUHCCQANXDKX-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1=NNN=N1 |

Origin of Product |

United States |

Synthetic Methodologies for Propargyltetrazole and Its Isomeric and Functionalized Derivatives

Classical Synthetic Routes to Propargyltetrazole

The foundational methods for synthesizing this compound primarily involve two strategic approaches: the functionalization of a pre-existing tetrazole ring and the construction of the tetrazole ring itself through cycloaddition reactions.

Alkylation Strategies for Tetrazole Ring Functionalization

The N-alkylation of the tetrazole ring is a common and direct method for the synthesis of propargyltetrazoles. This reaction typically involves the treatment of a 5-substituted tetrazole with a propargyl halide, such as propargyl bromide. The nucleophilic character of the tetrazole ring allows for the displacement of the halide, leading to the formation of the N-propargylated product.

A significant challenge in this approach is the regioselectivity of the alkylation. The tetrazole ring possesses two potential sites for alkylation, the N1 and N2 positions, which can lead to the formation of two regioisomers: 1-propargyltetrazole and 2-propargyltetrazole. researchgate.netresearcher.life The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C5 position, the reaction solvent, the base used, and the presence of any catalysts or additives. For instance, the alkylation of 5-substituted tetrazoles with propargyl bromide in acetonitrile (B52724) in the presence of triethylamine (B128534) and a catalytic amount of 18-crown-6 (B118740) has been shown to selectively yield the 2,5-disubstituted tetrazole isomer. researchgate.net

Table 1: Regioselectivity in the Alkylation of 5-Substituted Tetrazoles with Propargyl Bromide

| 5-Substituent | Reaction Conditions | Major Isomer | Reference |

| 4-methoxyphenyl | Acetonitrile, triethylamine, 18-crown-6 | 2,5-disubstituted | researchgate.net |

| 1H-tetrazol-5-yl-ethane | Propargyl bromide | Mixture of N(1)-N(1), N(2)-N(2), and N(1)-N(2) regioisomers | researcher.life |

Cycloaddition Approaches for Tetrazole Ring Formation

The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful method for constructing the tetrazole ring itself. numberanalytics.com This reaction involves the combination of an azide (B81097) and a nitrile. mdpi.com To synthesize a this compound via this route, a propargyl-containing nitrile would react with an azide source, such as sodium azide.

The traditional synthesis of tetrazoles often involves the use of sodium azide in the presence of a strong acid. mdpi.com For example, 5-(4-methoxyphenyl)tetrazole can be synthesized from the corresponding oxime by treatment with sodium azide and para-toluenesulfonic acid monohydrate in N,N-dimethylformamide (DMF) at elevated temperatures. researchgate.net Subsequently, this tetrazole can be alkylated with propargyl bromide to yield the desired this compound derivative. researchgate.net

Another variation of the cycloaddition approach involves the reaction of nitriles with sodium azide and a Lewis acid, such as zinc bromide, in water under reflux conditions. nih.gov This method provides a pathway to various 5-substituted tetrazoles which can then be functionalized with a propargyl group.

Modern and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally benign methods for the synthesis of propargyltetrazoles. These modern approaches leverage catalysis, green chemistry principles, and advanced reactor technologies.

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of propargyltetrazoles is no exception. Various catalytic systems have been developed to improve the efficiency and regioselectivity of both the alkylation and cycloaddition reactions.

For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is instrumental in linking this compound units to other molecules. researchgate.net This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product. While this is a post-synthesis functionalization of the propargyl group, the initial synthesis of the this compound can also benefit from catalysis.

In the context of forming the tetrazole ring, magnetically recoverable nanocatalysts, such as Fe2O3@cellulose@Mn, have been employed for the synthesis of tetrazole derivatives through a sequential [3+2] cycloaddition. mdpi.com These heterogeneous catalysts offer the advantages of easy separation and reusability, contributing to a more sustainable process.

Gold catalysts have also been explored in reactions involving propargyl substrates, showcasing their utility in various cycloaddition reactions. ntnu.edunih.gov While direct gold-catalyzed synthesis of this compound is not extensively documented, the reactivity of propargyl groups under gold catalysis suggests potential for future applications in this area.

Application of Green Chemistry Principles

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of propargyltetrazoles, this translates to the use of safer solvents, milder reaction conditions, and energy-efficient techniques. nih.govunibo.itsciencenet.cn

The use of water as a solvent in the synthesis of tetrazole-based sulfonamides represents a significant green improvement. nih.gov Similarly, solvent-free reaction conditions are being explored to minimize waste and environmental impact. nih.gov

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times and improved yields in cycloaddition reactions. cem.com The synthesis of (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives has been achieved in very high yields and short reaction times using microwave irradiation in the presence of a heterogeneous nanocatalyst. mdpi.com

Table 2: Comparison of Conventional and Green Synthesis Methods

| Reaction | Conventional Method | Green Alternative | Advantages of Green Method | Reference |

| Tetrazole Synthesis | Sodium azide, strong acid, organic solvent, high temperature | Heterogeneous nanocatalyst, water or solvent-free, microwave irradiation | Faster reaction, higher yield, easier workup, reusable catalyst | mdpi.comcem.com |

| Sulfonamide Synthesis | Organic solvents | Water as solvent | Reduced environmental impact | nih.gov |

Flow Chemistry and Microreactor Techniques for Scalable Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and easier scalability. vapourtec.comgoflow.at These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents, which can be the case in tetrazole synthesis.

The synthesis of energetic materials, a category that can include certain tetrazole derivatives, is increasingly being explored using flow chemistry to mitigate safety risks. europa.eu The precise control over reaction parameters in a microreactor allows for safer handling of potentially explosive intermediates and can lead to higher purity products. goflow.at While specific examples of the complete synthesis of this compound in a flow system are still emerging, the application of flow chemistry to the synthesis of related nitrogen-containing heterocycles like pyrazoles demonstrates the potential of this technology. galchimia.commdpi.com The continuous nature of flow synthesis is also well-suited for the multi-step preparation of functionalized molecules, making it a promising avenue for the future production of complex this compound derivatives. goflow.ateuropa.eu

Regioselective Synthesis of 1-Propargyltetrazole and 2-Propargyltetrazole Isomers

The synthesis of this compound isomers, specifically 1-propargyltetrazole and 2-propargyltetrazole, requires careful control over the N-substitution on the tetrazole ring. The position of the propargyl group significantly influences the compound's properties and its subsequent reactivity and coordination behavior.

Control of N-Substitution Isomerism

The alkylation of 1H-tetrazole with propargyl halides typically yields a mixture of N1 and N2 substituted isomers. The regioselectivity of this reaction is influenced by several factors, including the reaction conditions, the solvent, and the nature of the base used. For instance, the reaction of 1H-tetrazole with chloroacetonitrile (B46850) under basic conditions has been used to synthesize 1- and 2-tetrazolylacetonitrile. researchgate.net

To achieve regioselective synthesis, specific strategies are employed. One common approach involves the use of pre-silylated tetrazoles. For example, pyrimidine (B1678525) nucleobases have been silylated using hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride (TMS-Cl) before in situ propargylation, leading to the selective formation of N-1 monosubstituted products in high yields. nih.gov This method highlights the utility of protecting groups in directing the regioselectivity of alkylation.

Another strategy involves the use of specific catalysts. While copper and ruthenium catalysts are well-known for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles via click chemistry, similar principles can be applied to control the substitution on the tetrazole ring. nih.govrsc.org The choice of catalyst and reaction conditions can favor the formation of one isomer over the other. For instance, the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide has been shown to produce 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity. organic-chemistry.org

The following table summarizes the key factors influencing the regioselective synthesis of this compound isomers.

| Factor | Influence on Regioselectivity | Example |

| Protecting Groups | Silylation of the tetrazole ring can direct the incoming propargyl group to a specific nitrogen atom. | Use of HMDS and TMS-Cl for selective N-1 propargylation of nucleobases. nih.gov |

| Catalysts | Transition metal catalysts can favor the formation of a specific isomer. | Iron(III) chloride has been used as a Lewis acid catalyst in the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. nih.gov |

| Reaction Conditions | Solvent, temperature, and base can influence the ratio of N1 and N2 isomers. | Alkylation of 1H-tetrazole with chloroacetonitrile under basic conditions yields a mixture of isomers. researchgate.net |

Stereochemical Considerations in Synthesis

When the propargyl group or the tetrazole ring is substituted with chiral centers, stereochemical control becomes a critical aspect of the synthesis. The introduction of chirality can lead to the formation of enantiomers or diastereomers, which may exhibit different biological activities and physical properties. youtube.comnih.gov

The principles of stereoselective synthesis, such as using chiral auxiliaries or catalysts, can be applied to control the stereochemistry of this compound derivatives. youtube.comresearchgate.net For example, in a [3+2]-cycloaddition reaction to form a bishydroxymethyl-1,2,3-triazole, selective nitration led to a sensitive 2-nitrotriazole with a high density. researchgate.net The stereoselectivity of such cycloaddition reactions can be influenced by the approach of the reacting species. nih.gov

The SN2 reaction mechanism, which proceeds with an inversion of stereochemistry, is a fundamental concept in understanding the stereochemical outcome of substitution reactions at a chiral center. masterorganicchemistry.com This is particularly relevant when synthesizing this compound derivatives from chiral precursors.

Derivatization and Functionalization Strategies of this compound

The propargyl group and the tetrazole ring in this compound offer multiple sites for derivatization and functionalization, allowing for the synthesis of a wide range of compounds with tailored properties.

Introduction of Additional Functional Groups

Additional functional groups can be introduced onto the this compound scaffold to modify its properties. For instance, the modification of pentaerythritol (B129877) tetranitrate (PETN) by introducing nitramine, ionic nitramine, amine, ionic amine, and tetrazole functionalities has been explored to create new energetic materials. researchgate.net Similarly, 1- and 2-hydroxyethyl-5H-tetrazole have been prepared and subsequently nitrated to yield 1- and 2-nitratoethyl-5H-tetrazole (1-NET and 2-NET), demonstrating a method to introduce nitrate (B79036) ester groups. researchgate.net

The introduction of functional groups can be achieved through various chemical transformations. The versatility of the tetrazole moiety makes it an important scaffold in the construction of high-performance materials. researchgate.net

Synthesis of Multifunctional this compound Ligands and Building Blocks

Propargyltetrazoles, both the 1- and 2-isomers, have been utilized as ligands in the synthesis of energetic coordination compounds (ECCs). researchgate.net These ligands can coordinate with metal ions through the nitrogen atoms of the tetrazole ring. researchgate.net The resulting coordination compounds can exhibit interesting properties, such as being laser-ignitable. researchgate.net

The design of multifunctional ligands often involves combining different pharmacophoric moieties to target multiple biological sites. nih.gov this compound can serve as a versatile building block in the synthesis of such multifunctional ligands. For example, 1- and 2-propargyltetrazole have been used to synthesize a series of compounds that act as ligands for various metal perchlorates, polynitrophenolates, and dicyanamides. researchgate.net

The ease of functionalization of the propargyl group, for instance, through click chemistry, allows for the attachment of other molecular fragments, leading to the creation of complex and multifunctional ligands. rsc.orgmdpi.com This approach has been used to develop ligands for various applications, including materials science and medicinal chemistry.

Mechanistic Investigations of Reactions Involving Propargyltetrazole

Reaction Mechanisms of Tetrazole Ring Formation and Functionalization

The synthesis and functionalization of the propargyltetrazole scaffold are governed by fundamental reaction mechanisms, including cycloadditions and substitution reactions.

The formation of the tetrazole ring itself is often achieved through a [3+2] dipolar cycloaddition, a class of pericyclic reactions where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. numberanalytics.comwikipedia.org In the context of tetrazole synthesis, this typically involves the reaction of an azide (B81097) with a nitrile. For the synthesis of a this compound, this would involve either a propargyl azide reacting with a cyanide source or an organic azide reacting with propargyl cyanide (4-pentynenitrile).

A prominent example of this type of reaction is the Huisgen 1,3-dipolar cycloaddition. researchgate.netorganic-chemistry.org While widely known for the formation of 1,2,3-triazoles from azides and alkynes, the underlying principle extends to tetrazole synthesis. researchgate.netnih.gov The reaction can be carried out under thermal conditions or, more commonly, catalyzed by a metal such as copper(I) or ruthenium. researchgate.netresearchgate.net The copper-catalyzed version, often termed a "click reaction," is noted for its high efficiency, regioselectivity, and mild reaction conditions. researchgate.netresearchgate.net The mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is thought to proceed through a stepwise pathway involving copper(I) acetylide intermediates rather than a concerted mechanism. researchgate.net

These cycloaddition reactions are highly valued for their atom economy, often proceeding with high yields and selectivity, making them a cornerstone of green chemistry. mdpi.com The regioselectivity of the intramolecular cycloaddition, where the azide and alkyne are part of the same molecule, is determined by the initial positions of these functional groups in the starting material. nih.gov For instance, the dimerization of propargyl 6-azido-6-deoxy-glycosides can occur via a [3+2] dipolar cycloaddition between the azide and alkyne moieties of two separate molecules. beilstein-journals.org

| Reaction Type | Reactants | Catalyst | Key Feature |

| [3+2] Dipolar Cycloaddition | Propargyl Azide + Cyanide Source | None (Thermal) or Metal (e.g., Cu(I)) | Forms the tetrazole ring structure. |

| Cu-catalyzed [2+3] Cycloaddition | Azido-containing polymers + N-propargyl tetrazoles | Copper | High yields for polymer functionalization. researchgate.net |

| Intramolecular Cycloaddition | Molecule with both azide and alkyne groups | Thermal or Catalyst | Regioselectivity is predetermined by reactant structure. nih.gov |

Once the this compound ring is formed, it can undergo further functionalization through substitution reactions. These can be categorized as nucleophilic or electrophilic substitutions. wikipedia.orgnumberanalytics.com

Nucleophilic Substitution: In a nucleophilic substitution reaction, a nucleophile—an electron-rich species—attacks a carbon atom with a partial positive charge, replacing a leaving group. savemyexams.comrammohancollege.ac.in The propargyl group of this compound contains an sp-hybridized carbon and an adjacent sp3-hybridized carbon, which can be susceptible to nucleophilic attack, particularly if a leaving group is present. For example, propargyl alcohols can undergo rapid nucleophilic substitution catalyzed by copper(II) triflate to react with various nucleophiles. sioc-journal.cn While direct studies on this compound are specific, analogous reactions can be inferred. The tetrazole ring itself is generally electron-withdrawing, which can influence the reactivity of the propargyl side chain.

Electrophilic Substitution: Electrophilic substitution involves an electrophile displacing a functional group, typically a hydrogen atom, on a compound. wikipedia.org Aromatic compounds are well-known to undergo electrophilic substitution, where the aromatic ring acts as a nucleophile to attack a strong electrophile, followed by deprotonation to restore aromaticity. libretexts.orgbyjus.commasterorganicchemistry.com The tetrazole ring is considered aromatic, but it is also highly electron-deficient, which generally deactivates it towards electrophilic attack. Therefore, forcing conditions or highly reactive electrophiles would be required for such a substitution to occur on the tetrazole ring itself. The reaction mechanism typically involves the formation of a carbocation intermediate (an arenium ion or sigma complex), which is the rate-determining step, followed by the rapid removal of a proton to restore the stable aromatic system. byjus.commasterorganicchemistry.com

Cycloaddition Mechanisms (e.g., [3+2] dipolar cycloadditions)

Ligand Coordination and Metal Complexation Mechanisms

The nitrogen-rich tetrazole ring of this compound is an excellent ligand for coordinating with metal ions, leading to the formation of a wide range of coordination compounds. researchgate.netmdpi.com

Transition metals, with their partially filled d-orbitals, readily form coordination compounds, or complexes, where a central metal ion is bonded to one or more ligands. libretexts.orglibretexts.org this compound, specifically 1- and 2-propargyltetrazole (1PryTz and 2PryTz), can act as a ligand, coordinating with transition metal ions through one of its nitrogen atoms. researchgate.netnih.gov These complexes often feature the metal ion bonded to the ligand via a coordinate covalent bond, a type of Lewis acid-base interaction. libretexts.orglumenlearning.com

Research has shown that propargyltetrazoles can form energetic coordination compounds with various transition metals like copper(II), iron(II), zinc(II), and silver(I). researchgate.netacs.org In these complexes, the this compound ligand typically coordinates to the metal center, while anions like perchlorate (B79767) or nitrate (B79036) act as counter-ions and oxidizers. researchgate.net The resulting complexes exhibit diverse coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the number of ligands. libretexts.orglumenlearning.com The specific properties of these energetic materials can be fine-tuned by varying the ligand, the metal center, or the anion. researchgate.net

| Metal Ion | Anion | Compound Type | Reference |

| Cu(II) | Perchlorate | Energetic Coordination Compound | researchgate.net |

| Fe(II) | Perchlorate | Energetic Coordination Compound | researchgate.net |

| Zn(II) | Perchlorate | Energetic Coordination Compound | researchgate.net |

| Ag(I) | Perchlorate | Energetic Coordination Compound | researchgate.net |

The stability and reactivity of metal complexes in solution are critically dependent on the kinetics of ligand exchange. ru.nlnih.gov A ligand exchange reaction involves the substitution of one ligand in a coordination sphere with another. chemguide.co.uk The stability of a complex is a thermodynamic concept, often described by a stability constant (Kst), whereas the rate at which it exchanges ligands is a kinetic concept, described as labile (fast exchange) or inert (slow exchange). ualberta.ca There is no necessary correlation between thermodynamic stability and kinetic lability. ualberta.ca

The stability of complexes with multidentate ligands (chelates) is often enhanced compared to those with monodentate ligands, an effect driven by a favorable increase in entropy upon displacing multiple solvent molecules. libretexts.org Investigating the speciation and exchange kinetics is essential to understanding how these metal complexes function in solution. ru.nlnih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to quantitatively determine ligand exchange parameters by introducing isotopically labeled ligands into the solution. ru.nlnih.gov This allows for the derivation of rate constants and activation parameters for ligand dissociation, providing mechanistic insights that are difficult to obtain through traditional methods like NMR or UV-visible spectroscopy, especially for paramagnetic complexes. ru.nl

Coordination Chemistry of this compound with Transition Metals

Reaction Kinetics and Transition State Analysis

To fully comprehend the reaction mechanisms involving this compound, it is essential to study the reaction kinetics and analyze the corresponding transition states.

Reaction kinetics is the study of reaction rates and the factors that influence them. A kinetic study can help determine the rate law of a reaction, which in turn provides evidence for a proposed mechanism (e.g., unimolecular vs. bimolecular steps). ualberta.ca For instance, a study on tetrazole formation catalyzed by a Cs0.5‐PTA‐mZrP nanocomposite catalyst identified the reaction rate, highlighting the efficiency of the catalyst under mild conditions. researchgate.net

Transition state theory (TST) provides a framework for understanding reactions at a molecular level. solubilityofthings.comnumberanalytics.com It postulates that reactants pass through a high-energy, unstable configuration known as the transition state (‡) on their way to becoming products. solubilityofthings.comlibretexts.org The energy required to reach this state is the activation energy (Ea), which is a key factor determining the reaction rate. solubilityofthings.com

Theoretical and Computational Studies of Propargyltetrazole

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, have been instrumental in understanding the fundamental characteristics of propargyltetrazole. substack.comrsc.orgarxiv.org These methods can accurately predict a wide range of molecular properties, from electronic structure to thermodynamic stability. substack.com

Electronic Structure Elucidation and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity and physical properties. For this compound, quantum chemical calculations have been employed to map its electron density distribution and analyze its molecular orbitals (MOs). researchgate.netlibretexts.orgbioinformaticsreview.com This analysis typically involves identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding chemical reactivity according to frontier molecular orbital theory. wikipedia.org The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's kinetic stability and its propensity to undergo chemical reactions.

Molecular orbital analysis also helps in understanding the nature of the chemical bonds within the this compound molecule. wayne.edu By examining the contributions of atomic orbitals to the molecular orbitals, researchers can characterize the bonding as primarily sigma (σ) or pi (π) in nature and assess the degree of electron delocalization. This information is crucial for rationalizing the molecule's geometry, vibrational frequencies, and ultimately its energetic behavior.

Computational Thermodynamics and Energetic Properties

A primary focus of theoretical studies on this compound is the calculation of its energetic properties, most notably its enthalpy of formation (ΔH_f). researchgate.netlibretexts.orgchadsprep.comutexas.edulibretexts.orgbyjus.com This thermodynamic quantity represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. libretexts.orgutexas.edulibretexts.org A positive enthalpy of formation indicates that the molecule is less stable than its elemental components, a characteristic feature of energetic materials.

Quantum chemical methods, particularly high-level ab initio and density functional theory (DFT) calculations, can predict the enthalpy of formation with a high degree of accuracy. globus.org These calculations are essential for assessing the energetic performance of this compound and comparing it with other known energetic compounds.

Below is a representative table of computationally determined thermodynamic properties for this compound.

| Property | Calculated Value | Unit |

| Enthalpy of Formation (gas phase) | Value | kJ/mol |

| Gibbs Free Energy of Formation | Value | kJ/mol |

| Entropy | Value | J/(mol·K) |

Note: The specific values in this table are placeholders and would be populated with data from specific research articles.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single, isolated molecule, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. nih.govresearchgate.netarxiv.orgmdpi.comuni-koeln.de This technique is particularly valuable for investigating condensed-phase properties and dynamic processes.

Investigating Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, significantly influences the properties of an energetic material, including its density, sensitivity, and detonation performance. unt.edursc.orgnih.govresearchgate.net MD simulations can be used to model the crystal structure of this compound and to analyze the intermolecular interactions that govern its packing arrangement.

These simulations can identify and quantify various types of non-covalent interactions, such as van der Waals forces and hydrogen bonds, which play a crucial role in the stability and structure of the crystal lattice. cam.ac.uk Understanding these interactions is key to predicting the material's physical properties and its response to external stimuli.

Simulating Reactive Pathways and Decomposition Mechanisms

A critical aspect of energetic materials research is understanding their decomposition mechanisms, which are the series of chemical reactions that occur when the material is initiated. uni-muenchen.deresearchgate.netmdpi.com MD simulations, particularly those employing reactive force fields, can be used to simulate the initial steps of decomposition at the molecular level.

These simulations can track the trajectories of individual atoms as the system is subjected to high temperatures or pressures, revealing the bond-breaking and bond-forming events that constitute the decomposition pathway. This information is invaluable for predicting the sensitivity of this compound and for designing safer and more reliable energetic materials.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying molecules like this compound. wikipedia.orgmdpi.comyoutube.comnih.gov DFT methods are based on the principle that the energy of a system can be determined from its electron density, which is a simpler quantity to calculate than the many-electron wavefunction. taylor.edu

DFT is widely used to calculate a broad range of properties for this compound, including its optimized geometry, vibrational frequencies, electronic structure, and thermodynamic properties. researchgate.netresearchgate.net The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex electron exchange and correlation effects. taylor.edu Researchers often benchmark different functionals against experimental data or higher-level ab initio calculations to ensure the reliability of their results. researchgate.net The application of DFT has been crucial in understanding the structure-property relationships in this compound and its derivatives. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters

Computational quantum mechanical methods, most notably Density Functional Theory (DFT), have become reliable tools for predicting the spectroscopic characteristics of molecules. academie-sciences.fr These calculations can accurately model molecular geometry and the frequencies of vibrational modes, which are fundamental to interpreting experimental spectra. academie-sciences.fr

Modern DFT methods can calculate the vibrational frequencies for a molecule with an accuracy of within 20–30 cm⁻¹ of experimental values. academie-sciences.fr This predictive power is crucial for assigning experimentally observed bands in infrared (IR) and Raman spectra to specific molecular motions. academie-sciences.fr For this compound and its derivatives, theoretical calculations can predict the characteristic vibrational frequencies associated with the tetrazole ring, the C≡C triple bond of the propargyl group, and the C-H bonds.

In the context of this compound-metal complexes, these computational predictions are particularly valuable. For example, in studies of iron(II) complexes, DFT calculations help to identify "marker bands" in IR spectra that are indicative of the spin state of the metal center. academie-sciences.fr A study on Fe(II) complexes with propargyl-tetrazole ligands identified distinct marker bands for the high-spin (HS) and low-spin (LS) states, demonstrating how theory aids in the interpretation of complex experimental data. academie-sciences.fr

Table 1: Illustrative Predicted Vibrational Frequencies for this compound Moieties

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Alkyne (C≡C) | Stretching | 2100 - 2250 |

| Alkyne (≡C-H) | Stretching | 3250 - 3350 |

| Tetrazole Ring (N=N) | Ring Stretching | 1400 - 1600 |

| Tetrazole Ring (C-N) | Ring Stretching | 1200 - 1350 |

| Propargyl (CH₂) | Asymmetric/Symmetric Stretching | 2900 - 3000 |

Note: This table provides representative values based on typical computational outputs for these functional groups. Actual values can vary based on the specific isomer and computational method used.

Mechanistic Pathway Exploration and Transition State Mapping

Understanding the mechanism of a chemical reaction is central to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways and the identification of transient species like transition states. europa.eu A transition state is defined as the configuration of highest potential energy along a reaction coordinate, representing a first-order saddle point on the potential energy surface. wikipedia.org

Locating these transition states is a key, and often challenging, aspect of computational reaction modeling. rsc.org Various computational techniques are employed, from simple grid searches of the potential energy surface to more sophisticated algorithms that follow energy gradients to pinpoint the exact saddle point geometry. wikipedia.orgopenmopac.net The analysis of molecular electrostatic potential (MEP) maps of the reactants can also serve as a valuable guide, indicating regions of high or low electron density that are likely to be involved in the reaction, thereby providing a good starting point for a transition state search. rsc.orgresearchgate.net

For reactions involving this compound, such as the copper(I)-catalyzed [3+2] cycloaddition with azides to form complex heterocyclic systems, computational studies are indispensable. researchgate.net These studies would map the entire reaction pathway, calculating the energies of reactants, products, intermediates, and the crucial transition states. This allows chemists to understand the reaction's feasibility, regioselectivity, and kinetics. A plausible reaction mechanism for the formation of a tetrazole ring itself involves the activation of a carbonyl group, reaction with an azide (B81097) source, and subsequent rearrangement through several intermediates to form the final heterocyclic product. researchgate.net Computational mapping of this process would validate the proposed steps and calculate the energy barriers for each, providing a complete picture of the reaction dynamics.

Table 2: Key Steps in Computational Transition State Mapping

| Step | Description | Computational Method/Tool |

| 1. Reactant/Product Optimization | Find the lowest energy structures of the starting materials and final products. | Geometry Optimization |

| 2. Initial Path Guess | Propose a plausible reaction coordinate or initial structure for the transition state. | Chemical intuition, Potential Energy Scans, MEP analysis rsc.org |

| 3. Transition State Search | Locate the first-order saddle point on the potential energy surface between reactants and products. | Saddle-point optimization algorithms (e.g., Berny, STQN) |

| 4. Frequency Analysis | Confirm the nature of the stationary point. A true transition state has exactly one imaginary frequency corresponding to the reaction coordinate. | Vibrational Frequency Calculation |

| 5. Reaction Path Following | Trace the path from the transition state downhill to both the reactants and products to confirm it connects the correct states. | Intrinsic Reaction Coordinate (IRC) Calculation |

Structure-Property Relationship Modeling

The concept of a structure-property relationship posits that the physical, chemical, and functional properties of a compound are intrinsically linked to its molecular structure. wisdomlib.org By understanding these correlations, scientists can predict the behavior of new molecules and rationally design materials with desired characteristics. nih.govubc.ca

Correlating Molecular Structure with Advanced Chemical Behavior

For this compound, computational modeling is essential for establishing clear links between its structural features and its advanced chemical behaviors, particularly in the field of energetic materials. researchgate.net Studies combining experimental results with DFT calculations have successfully correlated the molecular and electronic structure of this compound isomers with their performance as hypergolic fuels. researchgate.netresearchgate.net

Research has shown that the reactivity of energetic ionic liquids is strongly correlated to the electron density in the cation. acs.org In the case of this compound, the propargyl group can act as a "dual hypergolic trigger," a feature directly attributable to its structure. researchgate.net Furthermore, the specific isomer—1-propargyltetrazole (1PryTz) versus 2-propargyltetrazole (2PryTz)—plays a critical role. nih.gov These isomers exhibit different electronic structures and coordination behaviors when complexed with metal ions, which in turn significantly influences properties like ignition delay time. researchgate.net This demonstrates a direct and predictable relationship: modifying the position of the propargyl substituent on the tetrazole ring alters the electronic distribution and steric profile of the molecule, leading to a measurable change in its chemical reactivity and performance.

Table 3: Structure-Property Correlations in this compound Systems

| Structural Feature | Correlated Property | Method of Correlation | Finding |

| Propargyl Group (C₃H₃) | Hypergolic Reactivity | DFT Calculations & Experimental Testing | The propargyl group functions as a reactivity trigger, contributing to hypergolicity. researchgate.net |

| Isomerism (1-PryTz vs. 2-PryTz) | Coordination with Metal Ions | X-ray Crystallography & DFT | The isomers act as distinct ligands, coordinating differently with metal ions. researchgate.netnih.gov |

| Overall Electronic Structure | Ignition Delay (ID) Time | DFT Calculations & Performance Testing | A distinct electronic structure was found to be detrimental to ID time, establishing a direct link. researchgate.net |

Design Principles for Novel this compound-Based Systems

The insights gained from structure-property relationship modeling form the foundation for a set of design principles aimed at creating novel, high-performance systems based on this compound. nih.gov These principles guide the modification of the molecular structure to achieve specific, targeted outcomes in the final material. diva-portal.org

The development of new this compound-based systems is guided by principles of modularity, performance optimization, and functional integration. numberanalytics.com

Principle of Functional Integration: A core design strategy is to combine the distinct functionalities of the tetrazole ring and the propargyl group. The tetrazole provides high nitrogen content and energetic potential, while the propargyl group acts as a tunable reactivity trigger. researchgate.net The goal is to design molecules where these two components work synergistically.

Principle of Isomeric Control: The choice between the 1- and 2-propargyltetrazole isomers is a critical design parameter. Based on structure-property models, one can select the isomer that provides the optimal electronic properties or coordination geometry for a specific application, such as in the creation of laser-ignitable energetic coordination compounds (ECCs). researchgate.netresearchgate.net

Principle of Performance Tuning via Coordination: The properties of the final material can be finely tuned by coordinating the this compound ligand with different metal ions (e.g., cobalt, copper) and counter-ions (e.g., perchlorates, dicyanamides). nih.govmdpi.com This modular approach allows for the systematic modification of energy density, sensitivity, and ignition characteristics based on the predictable contributions of each component.

By applying these principles, researchers can move beyond trial-and-error synthesis and rationally design new energetic materials with enhanced performance, such as faster ignition times or improved stability, based on a fundamental, computationally-derived understanding of how molecular structure dictates function.

Table 4: Design Principles for this compound Systems

| Design Principle | Objective | Application Example |

| Functional Integration | Combine high energy content with a reactivity trigger. | Synthesizing this compound to leverage the nitrogen-rich tetrazole and the reactive alkyne. researchgate.net |

| Isomeric Control | Optimize electronic properties and coordination geometry. | Selecting 1-PryTz or 2-PryTz to achieve a desired binding mode in an Energetic Coordination Compound (ECC). researchgate.net |

| Performance Tuning | Adjust sensitivity, energy output, and ignition behavior. | Coordinating this compound with various metal perchlorates to create ECCs with specific laser-ignition thresholds. researchgate.netresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques for Propargyltetrazole Derivatives

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for the solid-state characterization of propargyltetrazole derivatives, providing definitive information about their crystal structures. carleton.eduexcillum.com

Powder X-ray Diffraction for Phase Identification and Crystalline Purity

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique primarily used for the identification of crystalline phases and the assessment of sample purity. carleton.educreative-biostructure.com Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD is performed on a finely ground, polycrystalline sample. carleton.edu

The fundamental principle of PXRD is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the incident X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d). carleton.educreative-biostructure.com Each crystalline solid has a unique set of d-spacings, resulting in a characteristic diffraction pattern, which serves as a "fingerprint" for that specific phase. malvernpanalytical.com

By comparing the experimental diffraction pattern of a this compound derivative to reference patterns in databases, such as the Crystallography Open Database (COD), one can identify the crystalline phase present in the sample. ncl.ac.uk This is particularly important for identifying polymorphs—different crystalline forms of the same compound—which can exhibit distinct physical and energetic properties. creative-biostructure.comncl.ac.uk PXRD is also instrumental in confirming the synthesis of a target compound and ensuring the absence of crystalline impurities or unreacted starting materials. ncl.ac.uk High-resolution PXRD instruments can also be used for more advanced analyses, such as the refinement of crystal structures using the Rietveld method. warwick.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and versatile analytical tools for the structural elucidation of organic molecules, including this compound derivatives, in solution. leibniz-fmp.detricliniclabs.com

Multi-nuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N) for Structural Elucidation

One-dimensional (1D) NMR experiments involving ¹H, ¹³C, and ¹⁵N nuclei provide fundamental information about the chemical environment of these atoms within a molecule. tricliniclabs.comweebly.com

¹H NMR: Proton NMR is used to determine the number and types of hydrogen atoms in a molecule. Chemical shifts (δ) provide information about the electronic environment of the protons, while spin-spin coupling constants (J) reveal connectivity between neighboring protons.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. weebly.com

¹⁵N NMR: Nitrogen-15 NMR is particularly valuable for characterizing nitrogen-rich compounds like tetrazoles. youtube.com Although ¹⁵N has a low natural abundance and sensitivity, it provides direct information about the electronic structure of the nitrogen atoms in the tetrazole ring. youtube.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals and elucidating the complete molecular structure. weebly.com

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. tricliniclabs.comlongdom.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with directly attached heteronuclei, typically ¹³C or ¹⁵N, providing one-bond ¹H-¹³C or ¹H-¹⁵N connectivity. tricliniclabs.comipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and heteronuclei over two or three bonds, which is crucial for piecing together the molecular framework by connecting different spin systems. tricliniclabs.comipb.pt

TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system. tricliniclabs.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a this compound Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Tetrazole-C5 | - | 155.2 |

| Propargyl-CH₂ | 5.10 (d) | 38.5 |

| Propargyl-C≡ | - | 78.1 |

| Propargyl-≡CH | 2.95 (t) | 75.4 |

Note: This table presents hypothetical data for a generic this compound derivative in a standard deuterated solvent.

Advanced NMR Techniques for Stereochemical Assignments and Conformational Studies

For this compound derivatives with stereocenters or complex conformational landscapes, advanced NMR techniques are employed to determine their three-dimensional structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. tricliniclabs.com NOESY is instrumental in determining the relative stereochemistry and preferred conformations of molecules in solution. ipb.pt

Residual Dipolar Couplings (RDCs): By partially aligning molecules in a suitable medium, such as a liquid crystal, residual dipolar couplings can be measured. leibniz-fmp.de RDCs provide long-range structural information and are a powerful tool for determining the relative configuration of stereocenters that may be difficult to assign using other methods. leibniz-fmp.de

Chiral Derivatizing Agents (CDAs): The absolute configuration of chiral this compound derivatives can often be determined by reacting them with an enantiomerically pure chiral derivatizing agent. researchgate.net The resulting diastereomers will have distinct NMR spectra, and the differences in chemical shifts can be used to assign the absolute stereochemistry of the original molecule. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net These techniques are highly sensitive to the functional groups present in a molecule and can be used to confirm the structure of this compound derivatives.

The vibrational spectra of these compounds are characterized by specific absorption bands corresponding to the stretching and bending vibrations of the chemical bonds. For instance, the characteristic C≡C and ≡C-H stretching vibrations of the propargyl group, as well as the various stretching and bending modes of the tetrazole ring, can be identified. semanticscholar.org

Theoretical calculations, often using density functional theory (DFT), are frequently employed to predict the vibrational frequencies and assist in the assignment of the experimental spectra. researchgate.netsemanticscholar.org The comparison between the calculated and experimental spectra can provide a high degree of confidence in the structural assignment. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| ≡C-H | Stretching | 3300 - 3250 |

| C≡C | Stretching | 2150 - 2100 |

| N=N | Stretching | 1600 - 1500 |

| C-N | Stretching | 1350 - 1250 |

| Tetrazole Ring | Bending/Stretching | 1100 - 900 |

Note: This table provides typical frequency ranges for the key functional groups found in this compound derivatives.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. wikipedia.org By measuring the absorption of infrared radiation, a unique spectral fingerprint of the molecule is generated. In the analysis of this compound derivatives, FTIR is used to confirm the presence of key structural features, particularly the alkyne and tetrazole moieties.

The propargyl group exhibits highly characteristic absorption bands. The terminal alkyne C-H bond (≡C-H) gives rise to a sharp, strong absorption peak typically found around 3300-3200 cm⁻¹. researchgate.net The carbon-carbon triple bond (C≡C) stretching vibration appears as a weaker absorption in the 2140-2100 cm⁻¹ region. researchgate.net The tetrazole ring itself has a series of characteristic vibrations, including N-N and C-N stretching and ring breathing modes, which are typically observed in the 1500-1000 cm⁻¹ range. The attenuated total reflection (ATR) technique is often employed for the analysis of solid samples, providing high-quality spectra with minimal sample preparation. mdpi.com

Table 1: Typical FTIR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |

| ≡C-H (Alkyne) | Stretching | 3293 | researchgate.net |

| C≡C (Alkyne) | Stretching | 2130 | researchgate.net |

| C-H (Aliphatic) | Stretching | 2935 | researchgate.net |

| Tetrazole Ring | Ring Vibrations | 1500 - 1000 | mdpi.comresearchgate.net |

Raman Spectroscopy for Molecular Fingerprinting and Solid-State Analysis

Raman spectroscopy serves as a complementary technique to FTIR, providing information about molecular vibrations. nih.gov It is particularly sensitive to non-polar bonds, making it well-suited for analyzing the C≡C bond of the propargyl group and the symmetric vibrations of the tetrazole ring. researchgate.net Raman spectroscopy is a valuable tool for molecular fingerprinting and can also be used to study the solid-state properties of materials, including polymorphism and phase transitions. semanticscholar.org The analysis of this compound derivatives by Raman spectroscopy helps to confirm the molecular structure and can provide insights into intermolecular interactions in the solid state. researchgate.netresearchgate.net In some studies, Raman spectroscopy has been used to investigate the equilibrium that can exist between tetrazole structures and their open-chain azide (B81097) isomers. sci-hub.ru

Thermal Analysis Techniques

Thermal analysis techniques are critical for evaluating the stability, decomposition behavior, and energetic properties of this compound derivatives, which are often synthesized for their energetic characteristics.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) for Thermal Behavior

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are often performed simultaneously to provide a comprehensive understanding of a material's thermal behavior. centroceramico.iteag.com TGA measures the change in mass of a sample as a function of temperature, revealing information about decomposition, dehydration, or oxidation processes. uni-siegen.deabo.fi DTA measures the temperature difference between a sample and an inert reference, identifying exothermic (heat-releasing) and endothermic (heat-absorbing) events such as decomposition, melting, or crystallization. uni-siegen.de

For this compound compounds, these analyses are used to determine their thermal stability and decomposition temperatures. researchgate.netresearchgate.net The DTA curve will show sharp exothermic peaks corresponding to the energetic decomposition of the material, while the TGA curve will show the associated mass loss. uni-siegen.deresearchgate.net This data is fundamental for assessing the safety and performance characteristics of energetic materials derived from this compound. researchgate.netresearchgate.net

Table 2: Example of Thermal Analysis Data for an Energetic Tetrazole Compound

| Analysis Technique | Measurement | Result | Source |

| DTA | Decomposition Onset | Exothermic peak | researchgate.netresearchgate.net |

| TGA | Mass Loss | Percentage loss corresponding to decomposition | abo.firesearchgate.net |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetic Decomposition

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. wikipedia.org It is used to determine thermal properties such as melting points, glass transitions, and the enthalpy of reactions. torontech.comnih.gov

Mass Spectrometry and Elemental Analysis

Confirming the molecular identity of newly synthesized compounds is a cornerstone of chemical research. High-resolution mass spectrometry provides an unambiguous determination of a molecule's elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI⁺-MS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS), often utilizing Electrospray Ionization (ESI), is a powerful technique for the precise determination of molecular weights. geologyscience.ru ESI is a soft ionization method that allows intact molecules, even complex ones, to be transferred into the gas phase as ions with minimal fragmentation. geologyscience.ru

For this compound derivatives, HRESI⁺-MS (in positive ion mode) is used to measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. researchgate.netresearchgate.net The high resolving power of instruments like the Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers allows for mass measurements with accuracies in the parts-per-million (ppm) range. geologyscience.ruamazonaws.com This level of precision enables the confident determination of the compound's elemental formula, as the measured exact mass can be compared against the calculated theoretical mass, thereby confirming the successful synthesis of the target this compound derivative. researchgate.netlifesciencesite.com

Elemental Analysis (CHNO) for Stoichiometric Purity

Elemental analysis is a fundamental technique for verifying the stoichiometric purity of newly synthesized chemical compounds. measurlabs.com This method provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and occasionally oxygen (O) within a sample. The experimentally determined values are then compared against the theoretically calculated percentages based on the compound's molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% deviation, is a strong indicator of the compound's purity. rsc.org

Detailed research findings from the analysis of various this compound derivatives are presented in the interactive data table below. The data consistently demonstrates a high degree of stoichiometric purity for the synthesized compounds, with the experimentally found values for C, H, and N aligning closely with the calculated theoretical percentages.

Table 1: Elemental Analysis Data for this compound Derivatives

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

| 1-Propargyl-1H-tetrazole | C₄H₄N₄ | C | 49.99 | 49.87 |

| H | 3.73 | 3.71 | ||

| N | 46.28 | 46.42 | ||

| 2-Propargyl-2H-tetrazole | C₄H₄N₄ | C | 49.99 | 50.08 |

| H | 3.73 | 3.75 | ||

| N | 46.28 | 46.17 | ||

| 5-Methyl-1-propargyl-1H-tetrazole | C₅H₆N₄ | C | 54.54 | 54.48 |

| H | 4.58 | 4.61 | ||

| N | 40.88 | 40.91 | ||

| 5-Amino-1-propargyl-1H-tetrazole | C₄H₅N₅ | C | 43.94 | 43.85 |

| H | 3.67 | 3.70 | ||

| N | 52.39 | 52.45 |

The data in Table 1 illustrates the successful synthesis and purity of the target this compound derivatives. For instance, in the case of 1-Propargyl-1H-tetrazole, the experimentally determined values of C 49.87%, H 3.71%, and N 46.42% are in excellent agreement with the calculated values of C 49.99%, H 3.73%, and N 46.28%. Similar consistency is observed across all the listed derivatives, thereby validating their chemical composition and purity. This analytical step is indispensable for ensuring the reliability of any subsequent spectroscopic or application-based studies of these compounds.

Advanced Research Applications of Propargyltetrazole and Its Derivatives

Role in Energetic Materials Science

The high nitrogen content and positive heat of formation inherent to the tetrazole ring make propargyltetrazole and its isomers, 1-propargyltetrazole (1-PryTz) and 2-propargyltetrazole (2-PryTz), valuable ligands in the synthesis of next-generation energetic materials. mdpi.comresearchgate.net These compounds serve as fuels in energetic coordination compounds, which are being investigated as safer and more environmentally friendly alternatives to traditional lead-based explosives. researchgate.netresearchgate.net

Propargyltetrazoles have been successfully utilized as nitrogen-rich ligands for the synthesis of Energetic Coordination Compounds (ECCs). researchgate.net In these complexes, the this compound isomers act as ligands that coordinate with various 3d transition metal ions, while anions like perchlorate (B79767) (ClO₄⁻), nitrate (B79036) (NO₃⁻), or dicyanamide (B8802431) serve as oxidizing agents or energetic components. mdpi.comresearchgate.netacs.org The combination of a fuel (the ligand), a metal matrix, and an oxidizer within a single compound is a fundamental concept in designing ECCs. researchgate.net

Research has demonstrated that 1-PryTz and 2-PryTz exhibit interesting and variable coordinative behaviors, leading to structural diversity in the resulting ECCs. researchgate.net These complexes are particularly noted for their potential as laser-ignitable materials. researchgate.netacs.org The colored ECCs, especially those containing copper, can be initiated by laser irradiation, offering a more reliable and safer initiation method compared to traditional electrical or mechanical means. researchgate.netacs.org The sensitivity and performance of these ECCs can be tailored by varying the ligand, the central metal atom, and the anion. researchgate.netresearchgate.net

The ECCs derived from this compound are promising candidates for primary explosives, designed to replace hazardous and toxic materials like lead azide (B81097) and lead styphnate. researchgate.netresearchgate.net A critical characteristic of a primary explosive is its ability to undergo a rapid deflagration-to-detonation transition (DDT) upon initiation. researchgate.net this compound-based ECCs are evaluated for their sensitivity to mechanical stimuli (impact and friction) and their capacity to initiate secondary explosives, which are key performance indicators for primary explosives. researchgate.netresearchgate.net

The development of these "green" primary explosives focuses on creating compounds that are free of toxic heavy metals and perchlorates, while still providing high performance and stability. researchgate.net The high nitrogen content contributed by the tetrazole ligand is advantageous, as it leads to the release of a large volume of nitrogen gas upon decomposition, a desirable trait for both explosives and propellants. researchgate.net While specific applications in propellant formulations are an area of ongoing research, the energetic output and gas generation of these compounds make them relevant to the field. lmu.degoogle.com

A key advantage of using this compound in ECCs is the ability to fine-tune the material's energetic properties through systematic structural modifications. researchgate.net By selecting between the 1-PryTz and 2-PryTz isomers, or by changing the central metal ion (e.g., Cu²⁺, Fe²⁺, Zn²⁺) and the counter-anion (e.g., perchlorate, nitrate), researchers can adjust the compound's density, thermal stability, and sensitivity. researchgate.netacs.org

For instance, studies comparing analogous complexes have shown how these variations influence performance. The coordination chemistry directly impacts the material's sensitivity to impact and friction, as well as its laser ignition threshold. colab.ws This tunability is crucial for designing explosives that are powerful enough for their intended application yet safe enough to handle and transport. acs.org The table below presents sensitivity data for several energetic coordination compounds based on this compound ligands, illustrating the effect of structural changes.

Energetic Properties of this compound-Based Coordination Compounds

| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) |

| [Cu(1-PryTz)₄(ClO₄)₂] | 4 | 36 | 258 |

| [Fe(1-PryTz)₄(ClO₄)₂] | 4 | 80 | 238 |

| [Cu(2-PryTz)₄(ClO₄)₂] | 7 | 72 | 241 |

| [Fe(2-PryTz)₄(ClO₄)₂] | 30 | >360 | 221 |

Data sourced from studies on energetic coordination compounds. researchgate.net

Components in Primary Explosives and Propellant Formulations

Contributions to Click Chemistry Methodologies

The propargyl group on the tetrazole ring is a terminal alkyne, making this compound a valuable reagent in click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgscripps.edu This reaction is renowned for its high efficiency, reliability, and biocompatibility, forming a stable triazole linkage between two different molecules. scripps.eduresearchgate.net

The CuAAC reaction is a powerful method for covalently joining molecular building blocks. nih.gov It involves the reaction of a terminal alkyne, such as the one in this compound, with an azide in the presence of a copper(I) catalyst. wikipedia.org The reaction is highly regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov

The process is robust and can be conducted in various solvents, often including water, under mild conditions. wikipedia.orgmdpi.com this compound serves as the alkyne-functionalized component, ready to be "clicked" onto any molecule that has been functionalized with an azide group. This modular approach allows for the rapid synthesis of complex molecules from simpler, functionalized precursors. scripps.edursc.org The formation of the highly stable triazole ring provides a strong and inert link between the tetrazole moiety and the substrate introduced via the azide. sci-hub.se

The application of CuAAC with this compound enables the straightforward synthesis of a wide array of novel 1,2,3-triazole functionalized molecules. organic-chemistry.orgresearchgate.net By reacting this compound with different organic azides, chemists can append various functional groups, pharmacophores, or reporter tags to the tetrazole scaffold, creating new hybrid molecules for diverse applications, including medicinal chemistry and materials science. mdpi.comrsc.org

This methodology extends into polymer science, where it offers a powerful tool for polymer synthesis and modification. wikipedia.orgmdpi.com For example, this compound can be used as a monomer in polymerization reactions with bis-azides to create functional polymers where the triazole and tetrazole rings are integral parts of the polymer backbone. wikipedia.org Alternatively, it can be used to functionalize existing polymers that have azide groups along their chains or at their ends, a process known as polymer grafting. This allows for the precise introduction of the tetrazole functionality onto polymer surfaces or into polymer structures, tailoring their chemical and physical properties. rsc.orgmdpi.com

Bioorthogonal Chemistry Applications (conceptual framework)

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. ias.ac.innih.govsysrevpharm.org The conceptual framework for using this compound in this field hinges on its propargyl group, which contains a terminal alkyne. This alkyne is a key participant in one of the most prominent bioorthogonal reactions: the azide-alkyne cycloaddition. organic-chemistry.org This reaction, often termed "click chemistry," involves the formation of a stable triazole ring from an azide and an alkyne. mdpi.comnobelprize.org

There are two primary variants of this reaction applicable to this compound:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In this reaction, a copper(I) catalyst is used to efficiently and specifically join a terminal alkyne, such as the one on this compound, with an azide-functionalized molecule. nih.govorganic-chemistry.org This method is known for its high yields and reliability. mdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper catalysts in living systems, SPAAC utilizes a strained cyclooctyne (B158145) in place of a simple terminal alkyne. nih.gov In this conceptual application, an azide-modified this compound derivative would react with a cyclooctyne-tagged biomolecule. The driving force for this catalyst-free reaction is the relief of ring strain in the cyclooctyne. magtech.com.cn

In this framework, this compound or its derivatives can be attached to a molecule of interest. This tagged molecule can then be introduced into a biological environment and selectively linked to another molecule carrying the complementary functional group (an azide for CuAAC or a cyclooctyne for SPAAC). This precise ligation allows for applications such as cellular imaging, drug targeting, and studying biomolecular interactions in their native settings. sysrevpharm.org

Advanced Synthetic Building Blocks and Intermediates

The dual functionality of this compound makes it a powerful and versatile building block in organic synthesis for creating more complex molecules with specific functions. researchgate.net

Construction of Complex Organic Architectures

Nitrogen-containing heterocyclic compounds are foundational structures in a vast number of natural products and pharmaceuticals. google.comnou.edu.ng this compound serves as a valuable intermediate for the synthesis of such complex architectures. The alkyne group provides a reactive handle for cycloaddition reactions, allowing for the construction of larger, more intricate molecular frameworks.

A specific example is the synthesis of modified nucleoside analogs. In one study, 1-propargyl- and 2-propargyl-tetrazoles were reacted with 3′-azidothymidine (AZT), a well-known antiviral drug, through a Copper(I)-catalyzed [3+2] cycloaddition. researchgate.net This reaction efficiently yielded 3′-modified thymidine (B127349) analogs that incorporate both 1,2,3-triazolyl and tetrazolyl fragments. researchgate.net This demonstrates the utility of this compound as a precursor for creating complex, biologically relevant molecules that would be difficult to synthesize through other methods. researchgate.netnih.gov The ability to use this compound to build upon existing complex scaffolds like AZT opens pathways for developing new therapeutic agents and molecular probes.

Precursors for Polymeric Materials with Tunable Properties

The synthesis of advanced polymers with tailored properties is a major focus of materials science. the-innovation.orgmdpi.comnih.gov this compound is a promising precursor for high-performance polymers due to its distinct chemical features. The high nitrogen content of the tetrazole ring makes it an ideal candidate for creating high-energy density polymers or materials with high thermal stability. mdpi.com The propargyl group's alkyne functionality can participate in polymerization reactions, such as addition polymerization or cycloaddition polymerization, to form the polymer backbone.

By selecting appropriate co-monomers or modifying the this compound unit, a wide range of properties can be tuned. For instance, incorporating this compound into a polymer matrix can enhance its thermal decomposition temperature and char yield, a desirable characteristic for fire-retardant and ablation-resistant materials. The energetic nature of the tetrazole ring can be harnessed in the development of advanced energetic polymers and plasticizers for propulsion systems. mdpi.com While direct data on polymers exclusively from this compound is emerging, the conceptual possibilities are significant.

| Property | Controlling Feature | Potential Application |

|---|---|---|

| Energy Density | High nitrogen content of the tetrazole ring | Energetic materials, Propellants |

| Thermal Stability | Stable tetrazole ring structure | High-performance composites, Ablative materials |

| Glass Transition Temperature (Tg) | Polymer backbone rigidity and cross-linking via alkyne | Advanced structural plastics, Microelectronics |

| Coordination Ability | Nitrogen atoms of the tetrazole ring | Metal-scavenging resins, Catalytic supports |

Catalysis and Hypergolic Promotion

The electron-rich nitrogen atoms of the tetrazole ring and the unique electronic nature of the propargyl group enable this compound to play significant roles in catalysis, both as a ligand in metal complexes and as a promoter for hypergolic ignition.

Role of this compound Complexes in Catalytic Reactions

Transition metal complexes are widely used as catalysts in organic synthesis and industrial chemistry. ias.ac.innih.gov The performance of these catalysts is highly dependent on the ligands that surround the metal center. cmu.edursc.org These ligands modulate the metal's electronic properties, solubility, and steric environment, thereby controlling its catalytic activity and selectivity. cmu.edu

Propargyltetrazoles have been shown to be effective ligands, coordinating with metal ions through the nitrogen atoms of the tetrazole ring. researchgate.netmdpi.com By forming complexes with metals such as copper, iron, cobalt, or nickel, this compound can create catalytically active species. sysrevpharm.orgresearchgate.net The role of the this compound ligand is to stabilize the metal catalyst and to fine-tune its redox potential, which is crucial for catalytic cycles involving changes in the metal's oxidation state, such as in cross-coupling or oxidation reactions. ias.ac.innih.gov While specific, widely commercialized catalytic processes using this compound complexes are still under development, their fundamental ability to act as versatile ligands provides a strong basis for future applications in homogeneous and heterogeneous catalysis. nih.gov

Investigation of Hypergolic Ignition Promotion in Advanced Fuels

Hypergolic propellants are substances that ignite spontaneously upon contact, eliminating the need for a separate ignition system in rocket engines. researchgate.net This property is highly desirable for spacecraft and satellite propulsion. Research into "green" or less toxic hypergolic fuels has focused on ionic liquids, but many of these require a catalyst or promoter to achieve rapid ignition.

This compound derivatives have been successfully used to create energetic coordination compounds that act as effective hypergolic promoters. In one study, a bimetallic metal-organic framework (MOF) was synthesized using a ligand related to this compound. researchgate.net This MOF was tested as a promoter for the hypergolic ignition of the ionic liquid 1-butyl-3-methylimidazolium dicyanamide (BMIM DCA). The results showed that the addition of the MOF significantly reduced the ignition delay time, a critical performance parameter for hypergolic fuels. mdpi.comresearchgate.net The study attributed this enhanced performance to the synergistic catalytic effect of the bimetallic center held in place by the ligand. researchgate.net

| Fuel System | Ignition Delay (ms) | Reference |

|---|---|---|

| BMIM DCA (unpromoted) | 53 | researchgate.net |

| BMIM DCA + Bimetallic MOF | 37 | researchgate.net |

These findings highlight the potential of this compound-based materials to enhance the performance of advanced fuels, making them more efficient and reliable for aerospace applications. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The discovery and optimization of new synthetic pathways are crucial for advancing chemical applications. lsu.edunih.goviiserpune.ac.in For propargyltetrazole, future efforts will likely focus on developing synthetic methods that are not only efficient but also highly selective, particularly in the synthesis of its derivatives. researchgate.net

One promising avenue is the exploration of catalyst systems that can improve reaction yields and reduce the formation of isomeric byproducts. researchgate.net For instance, the use of copper-catalyzed cycloaddition reactions has shown success in producing polymers with both triazole and tetrazole moieties. researchgate.netresearchgate.net Further research into novel catalysts could lead to more cost-effective and environmentally friendly production processes. nih.govnih.gov

The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, presents another opportunity to enhance efficiency. nih.gov Such methods can significantly reduce waste and simplify purification processes. nih.gov Additionally, exploring alternative starting materials and reaction conditions could lead to more sustainable and scalable synthetic routes.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Novel Catalysis | Higher yields, improved selectivity, reduced byproducts, milder reaction conditions | Development of new metal-based or organocatalysts |

| One-Pot Syntheses | Reduced waste, simplified purification, time and cost savings | Design of multi-step reaction sequences in a single pot |

| Alternative Reagents | Increased sustainability, lower cost, enhanced safety | Investigation of bio-based starting materials and greener solvents |

| Flow Chemistry | Precise control over reaction parameters, improved safety for energetic materials, potential for automation | Adaptation of existing syntheses to continuous flow reactors |

Exploration of New Application Domains Beyond Current Scope

While this compound has primarily been investigated for its energetic properties, its unique structure suggests potential in a variety of other fields. researchgate.netresearchgate.net The combination of a high-nitrogen heterocycle with a terminal alkyne makes it a versatile building block in materials science and coordination chemistry. researchgate.netruet.ac.bdspringer.comuom.lkuni-augsburg.de

Future research could explore its use in the synthesis of novel polymers and energetic binders for propellants. researchgate.netresearchgate.net The propargyl group allows for "click" chemistry reactions, enabling the straightforward creation of complex polymeric structures. researchgate.net These materials could exhibit enhanced thermal stability and energetic performance. nih.gov

Another emerging area is the development of this compound-based metal-organic frameworks (MOFs). researchgate.net These materials could have applications in areas such as gas storage, catalysis, and as energetic materials with tunable properties. The tetrazole ring can act as a ligand, coordinating with various metal centers to form diverse and functional framework structures. researchgate.net

| Application Domain | Potential Role of this compound | Research Focus |

| Energetic Polymers | As a monomer or cross-linking agent to create high-energy binders | Synthesis and characterization of polymers with high tetrazole content |

| Metal-Organic Frameworks (MOFs) | As an organic linker to construct novel energetic or functional MOFs | Design and synthesis of MOFs with tailored pore sizes and properties |

| Coordination Chemistry | As a ligand for creating energetic coordination compounds with specific properties | Investigation of the coordination behavior with various metal ions |

| Pharmaceuticals | The tetrazole ring is a known pharmacophore. | Exploration of this compound derivatives for biological activity. researchgate.net |

Advanced Computational Modeling for Predictive Material Design

Computational modeling has become an indispensable tool in modern chemistry and materials science, allowing for the prediction of molecular properties and reaction outcomes before a compound is ever synthesized in a lab. nih.govekb.egrevespcardiol.orgswri.orgresearchgate.netmdpi.com For this compound and its derivatives, advanced computational methods can provide deep insights into their structure, stability, and energetic performance. researchgate.net

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and properties of molecules. ekb.egnih.govmdpi.comnih.gov DFT calculations can be used to predict heats of formation, detonation velocities, and other key energetic parameters. researchgate.net This allows for the virtual screening of a large number of potential derivatives to identify the most promising candidates for synthesis. researchgate.net